molecular formula C6H5Cl2N3O2 B1296686 Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate CAS No. 502142-81-6

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Cat. No. B1296686
M. Wt: 222.03 g/mol
InChI Key: YEUYMEGMXJWEDE-UHFFFAOYSA-N
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Description

“Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H5Cl2N3O2 . It belongs to the class of pyrimidine-based molecules.


Synthesis Analysis

Several methods have been reported for the synthesis of this compound. One method involves the use of ammonium hydroxide in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 1 hour, filtered, and the residue is washed with hexane to afford the title compound . Another method involves bubbling ammonia through a solution of 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester in p-dioxane .


Molecular Structure Analysis

The linear structure formula for this compound is C6H5Cl2N3O2 .


Chemical Reactions Analysis

This compound can undergo Suzuki coupling reactions . In one such reaction, it was combined with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, methanol, 4-methyl-2-pentanone, and acetonitrile .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 168 - 170°C . Its molecular weight is 222.03 .

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives : This compound has been utilized in the synthesis of various pyrimidine derivatives. For instance, it serves as a precursor for the synthesis of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines through reactions with glycine esters. These derivatives have been explored for their potential biological activities, including antiviral properties (Zinchenko et al., 2018).

  • Antiviral Research : In antiviral research, derivatives synthesized from methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate have shown promise. Specifically, carbocyclic analogues of nucleosides prepared from this compound demonstrated potent and selective anti-HIV activity, highlighting its potential in developing antiretroviral agents (Vince & Hua, 1990).

  • Fungicidal Properties : The compound also serves as a starting material in the synthesis of pyrimidin-6-yl amino acids and diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which have demonstrated fungicidal properties. This application signifies its potential utility in agricultural research (Tumkevicius, Urbonas, & Vainilavicius, 2000).

  • Synthesis of Novel Heterocyclic Systems : Additionally, this compound has been used in the synthesis of novel heterocyclic systems through palladium-catalyzed cross-coupling reactions, expanding the scope of chemical compounds that can be explored for various scientific applications (Dodonova et al., 2010).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(7)4(9)11-6(8)10-3/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYMEGMXJWEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310212
Record name methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

CAS RN

502142-81-6
Record name methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonia was bubbled through a solution of 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester (15.94 g, 66 mmol, see H. Gershon, J. Org. Chem. 1962, 27, 3507-3510 for preparation) in p-dioxane (150 mL) for 30 minutes. The solvent was then removed and the residue partitioned between ethyl acetate and water. The organic phase was dried and concentrated under vacuum. The product was purified by column chromatography to provide 6-amino-2,5-dichloropyrimidine-4-carboxylic acid methyl ester (12.74 g, 87% yield): mp 164-166° C.
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15.94 g
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150 mL
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